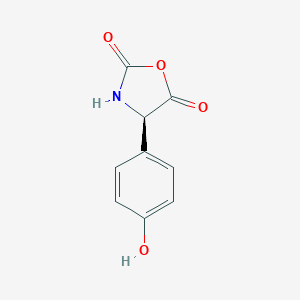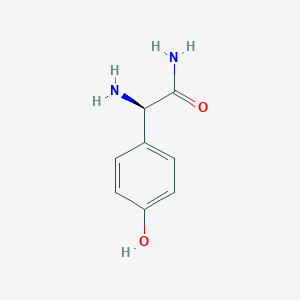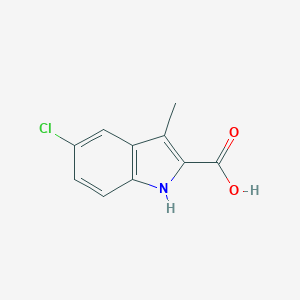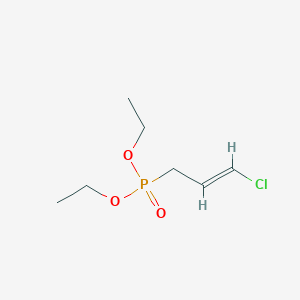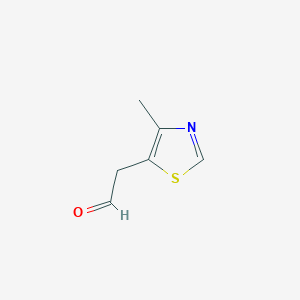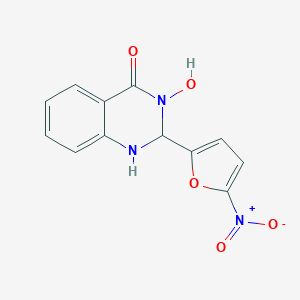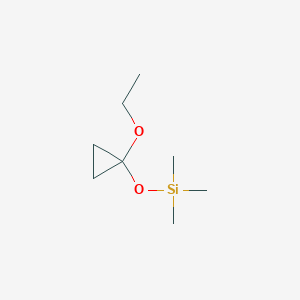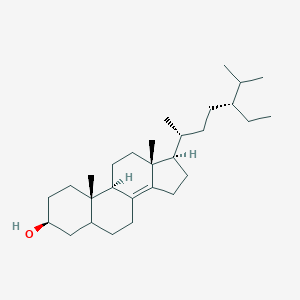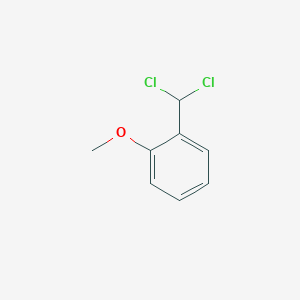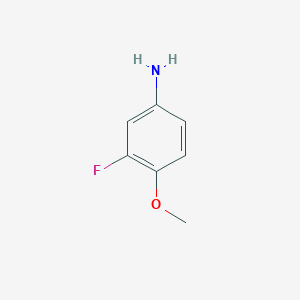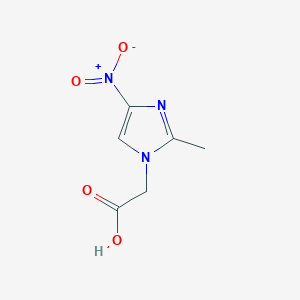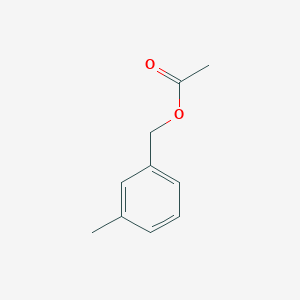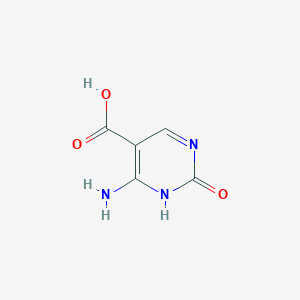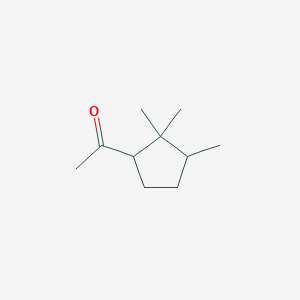
1-(2,2,3-Trimethylcyclopentyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.
Mechanism Of Action
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.
Biochemical And Physiological Effects
Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2,3-Trimethylcyclopentyl)ethanone has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.
Future Directions
There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's biological activities. Another area of research is in the development of new fragrances and perfumes based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's unique scent. Additionally, researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in other fields, such as agriculture and food science.
Synthesis Methods
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(2,2,3-Trimethylcyclopentyl)ethanone.
Scientific Research Applications
Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
17983-22-1 |
|---|---|
Product Name |
1-(2,2,3-Trimethylcyclopentyl)ethanone |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
RCFONYWGTLQPJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1(C)C)C(=O)C |
synonyms |
Methyl(2,2,3-trimethylcyclopentyl) ketone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



